molecular formula C21H13Cl2NOS B12699787 Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- CAS No. 134826-42-9

Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl-

Cat. No.: B12699787
CAS No.: 134826-42-9
M. Wt: 398.3 g/mol
InChI Key: KIOXREQQGXFMJV-UHFFFAOYSA-N
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Description

Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone. The compound’s structure includes two chlorine atoms and a thioether linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.

    Introduction of Chlorine Atoms: Chlorination of the acridine moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The thioether linkage is introduced by reacting the chlorinated acridine with a thiol compound under basic conditions.

    Attachment of the Phenyl Group: The final step involves the coupling of the phenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the acridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted acridine derivatives

Scientific Research Applications

Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The thioether linkage and chlorine atoms enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.

    Proflavine: An acridine derivative with antimicrobial properties.

    Amsacrine: An anticancer agent that intercalates with DNA.

Uniqueness

Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

134826-42-9

Molecular Formula

C21H13Cl2NOS

Molecular Weight

398.3 g/mol

IUPAC Name

2-(2,6-dichloroacridin-9-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C21H13Cl2NOS/c22-14-7-9-18-17(10-14)21(16-8-6-15(23)11-19(16)24-18)26-12-20(25)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

KIOXREQQGXFMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Cl

Origin of Product

United States

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